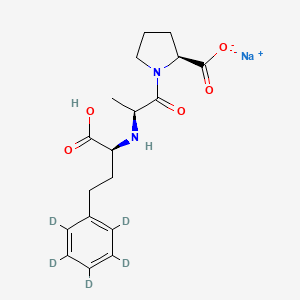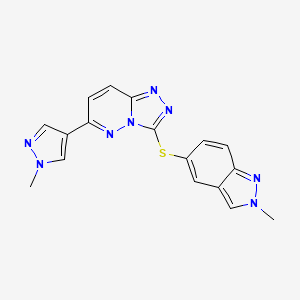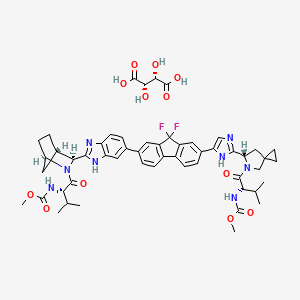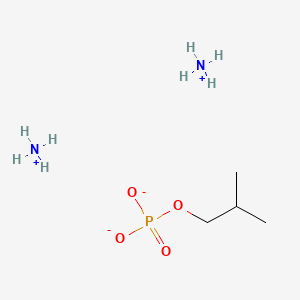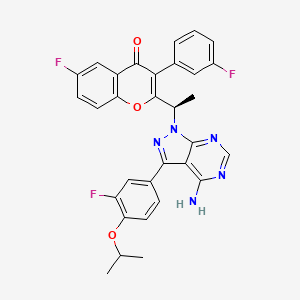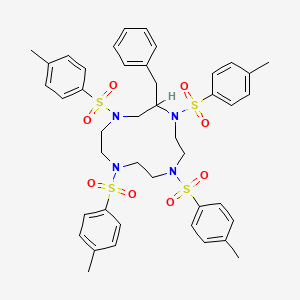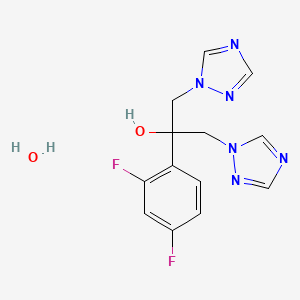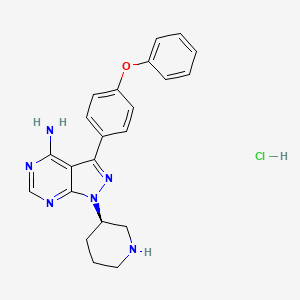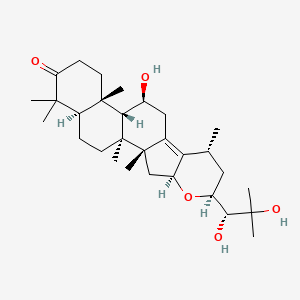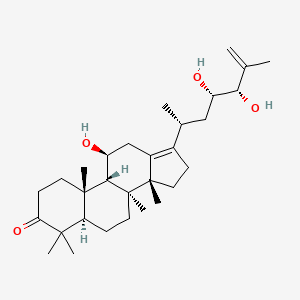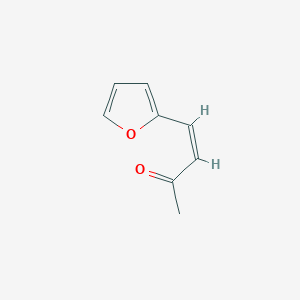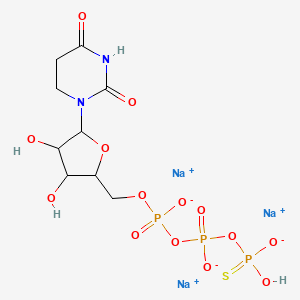
COPPER(II) ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CH₃COO)₂. It is a dark green crystalline solid in its anhydrous form and a bluish-green solid in its hydrated form. Historically, copper acetates have been used as fungicides and pigments. Today, they are widely used as reagents in the synthesis of various inorganic and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods:
Reaction with Acetic Acid: One common method involves reacting metallic copper with acetic acid in the presence of air.
Reaction with Copper(II) Oxide or Copper(II) Carbonate: Another method involves treating copper(II) oxide or copper(II) carbonate with acetic acid, followed by crystallization: [ \text{CuO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrially, this compound is produced by heating copper(II) hydroxide or copper(II) carbonate with acetic acid. Another method involves electrolyzing a concentrated aqueous solution of calcium acetate with copper electrodes .
Analyse Des Réactions Chimiques
Copper(II) acetate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to copper(I) acetate by heating with copper metal: [ 2 \text{Cu} + \text{Cu}_2(\text{OAc})_4 \rightarrow 4 \text{CuOAc} ]
Substitution Reactions: It can react with other ligands to form different copper complexes. For example, it can couple terminal alkynes to give a 1,3-diyne in the Eglinton reaction: [ \text{Cu}_2(\text{OAc})_4 + 2 \text{RC≡CH} \rightarrow 2 \text{CuOAc} + \text{RC≡C−C≡CR} + 2 \text{HOAc} ]
Common reagents used in these reactions include acetic acid, oxygen, and various organic ligands. Major products formed include copper(I) acetate, copper(II) oxide, and various copper-organic complexes .
Applications De Recherche Scientifique
Mécanisme D'action
Copper(II) acetate exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst in various organic reactions by facilitating the formation and breaking of chemical bonds.
Oxidation: It can oxidize organic substrates, often through the formation of copper(I) intermediates.
Complex Formation: It forms complexes with various ligands, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Copper(II) acetate can be compared with other similar compounds such as:
Copper(II) Chloride (CuCl₂): Both are used as catalysts, but this compound is more commonly used in organic synthesis due to its solubility in organic solvents.
Copper(II) Sulfate (CuSO₄): Copper(II) sulfate is widely used in agriculture as a fungicide, whereas this compound is more commonly used in laboratory and industrial applications.
Copper(I) Acetate (CuOAc): Copper(I) acetate is often used in conjunction with this compound in redox reactions
This compound is unique in its ability to act as both an oxidizing agent and a catalyst in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
19955-76-1 |
|---|---|
Formule moléculaire |
C4H6CuO4 |
Poids moléculaire |
181.63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


